5,6,7,8-Tetrahydroquinolin-7-amine

Description

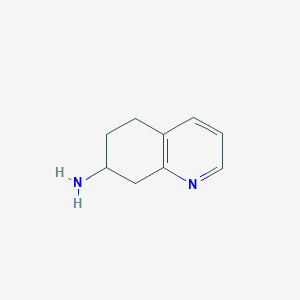

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-2,5,8H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFZQXPAFCXTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564536 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133091-81-3 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6,7,8-Tetrahydroquinolin-7-amine chemical properties

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-7-amine: Properties, Synthesis, and Applications

Abstract

This compound is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry and asymmetric synthesis. The tetrahydroquinoline (THQ) scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the chemical properties, logical synthetic routes, reactivity, and significant applications of the 7-amino isomer. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its utility and handling.

Section 1: Introduction to this compound

The 5,6,7,8-tetrahydroquinoline (THQ) core is a foundational motif in modern drug discovery, appearing in compounds with activities ranging from antimicrobial to anticancer agents.[2][3] While various isomers exist, this compound (CAS 133091-81-3) is of particular interest due to the presence of a chiral center at the C7 position. This chirality, combined with the reactive primary amine, makes it a valuable precursor for constructing enantiomerically pure ligands for asymmetric catalysis and for developing novel therapeutics where stereochemistry dictates biological activity.[1][2] Its structure combines a saturated carbocyclic ring, which imparts three-dimensionality, with a pyridine ring, which offers opportunities for hydrogen bonding and aromatic interactions. This unique combination makes it a strategic starting material for creating diverse chemical libraries aimed at various biological targets.[1]

Section 2: Physicochemical and Spectroscopic Properties

Quantitative experimental data for the 7-amino isomer is not extensively published. However, based on its structure and data from related compounds, we can establish a reliable profile.

Physicochemical Data

The following table summarizes the core properties of this compound.

| Property | Value | Source |

| CAS Number | 133091-81-3 | [4] |

| Molecular Formula | C₉H₁₂N₂ | [4] |

| Molecular Weight | 148.21 g/mol | [4] |

| Appearance | Expected to be an oil or low-melting solid | Inferred |

| Chirality | Contains one stereocenter at C7 | [1] |

| Boiling Point | ~259 °C at 760 mmHg (Data for 5-amino isomer) | [5] |

| Density | ~1.1 g/cm³ (Data for 5-amino isomer) | [5] |

Spectroscopic Profile (Expected)

-

¹H NMR: The spectrum would feature distinct regions. Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The aliphatic protons on the saturated ring (at C5, C6, and C8) would appear upfield (δ 1.5-3.0 ppm). The proton at C7, being adjacent to the amine, would be shifted downfield relative to the other aliphatic protons. The N-H protons of the primary amine would likely appear as a broad singlet between δ 1-2 ppm.[7]

-

¹³C NMR: The spectrum would show nine distinct carbon signals, with those in the pyridine ring appearing in the δ 120-160 ppm range and the aliphatic carbons appearing in the δ 20-60 ppm range.

-

IR Spectroscopy: Key vibrational bands would confirm the functional groups. Two distinct N-H stretching absorptions are expected in the 3300-3500 cm⁻¹ range, characteristic of a primary amine.[7] C-H stretches for both aromatic and aliphatic carbons would also be present, along with C=N and C=C stretching from the pyridine ring around 1575-1650 cm⁻¹.[8]

-

Mass Spectrometry: According to the nitrogen rule, the odd molecular weight (148.21) is consistent with the presence of two nitrogen atoms.[7] Fragmentation would likely involve cleavage alpha to the amine group, a common pathway for amines.[7]

Section 3: Synthesis and Reactivity

A Logical Synthetic Route: Reductive Amination

As a senior application scientist, my recommended approach for synthesizing this compound is through the reductive amination of the corresponding ketone, 5,6,7,8-tetrahydroquinolin-7-one. This is a robust and widely-used transformation in organic synthesis.

The choice of a mild reducing agent like sodium triacetoxyborohydride is deliberate. Unlike harsher reagents, it is selective for the iminium intermediate formed in situ, minimizing side reactions such as ketone reduction and ensuring a high yield of the desired primary amine. The use of ammonium acetate serves as the ammonia source under conditions that favor imine formation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Self-Validating System)

-

Reaction Setup: To a round-bottom flask charged with 5,6,7,8-tetrahydroquinolin-7-one (1.0 eq) and ammonium acetate (10 eq) is added dichloroethane (DCE) to form a suspension.

-

Reductive Amination: The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes. The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted three times with dichloromethane (DCM).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

-

Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the outcome.

Reactivity Profile

The reactivity is dominated by its primary amine. This group readily undergoes:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, respectively. This is a common strategy for building molecular complexity.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which can be further reduced to secondary amines.[2] This is a key reaction for creating libraries of derivatives.[9]

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The THQ scaffold is a cornerstone of modern medicinal chemistry. Derivatives have been investigated as C5a receptor antagonists, acetylcholinesterase inhibitors for Alzheimer's disease, and microtubule targeting agents for cancer therapy.[10][11][12] The 7-amino isomer is a strategic building block for accessing these and other classes of bioactive molecules.

The Pharmacophore Concept

In drug design, a pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The this compound moiety can serve as a rigid scaffold to present key pharmacophoric features—such as a hydrogen bond donor (the amine), a hydrogen bond acceptor (the pyridine nitrogen), and a hydrophobic region (the aliphatic ring)—in a well-defined spatial orientation for interaction with a biological target like a protein's active site.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - CAS:133091-81-3 - Abovchem [abovchem.com]

- 5. echemi.com [echemi.com]

- 6. 5,6,7,8-tetrahydroquinolin-6-amine(2060034-79-7) 1H NMR [m.chemicalbook.com]

- 7. fiveable.me [fiveable.me]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents [mdpi.com]

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-7-amine: A Versatile Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of 5,6,7,8-Tetrahydroquinolin-7-amine, a chiral heterocyclic amine that serves as a crucial building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of this versatile molecule.

Core Identification and Chemical Structure

This compound is a bicyclic aromatic amine characterized by a quinoline core in which the benzene ring is fully saturated. The amine group at the 7-position of the saturated ring introduces a chiral center, making this compound a valuable precursor for stereoselective synthesis.

| Identifier | Value | Source |

| CAS Number | 133091-81-3 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂ | [1][2] |

| Molecular Weight | 148.21 g/mol | [1] |

| SMILES | NC1CCC2=C(C1)N=CC=C2 | [2] |

The structure of this compound, with its fused pyridine and cyclohexylamine rings, provides a rigid scaffold that is frequently encountered in biologically active molecules. The presence of both a basic nitrogen in the pyridine ring and a primary amine on the saturated ring offers multiple sites for chemical modification.

Caption: 2D structure of this compound.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A potential synthetic approach could start from 5,6,7,8-tetrahydroquinolin-7-one. The ketone can be converted to an oxime, which is then reduced to the desired amine. This multi-step process allows for the introduction of the amino group at the 7-position.

Caption: A plausible synthetic route to this compound.

Spectroscopic Profile (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of its parent scaffold and related amino-substituted isomers, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the saturated ring. The protons on the carbon bearing the amino group would likely appear as a multiplet. The chemical shifts and coupling constants would be informative for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic and aliphatic carbons. The carbon attached to the amino group would be shifted downfield compared to the other aliphatic carbons.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (148.21 g/mol ). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the saturated ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine, typically appearing in the region of 3300-3500 cm⁻¹. C-N stretching and N-H bending vibrations would also be present. Aromatic C-H and C=C stretching bands would be observed as well.

Applications in Research and Development

The tetrahydroquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. This compound, as a chiral building block, is of particular interest in several areas:

Asymmetric Catalysis

Chiral amines are crucial ligands in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The diamine derivatives of the closely related 8-amino-5,6,7,8-tetrahydroquinoline are known to be effective ligands in asymmetric transfer hydrogenation reactions for the synthesis of chiral amines.[4] By extension, this compound can serve as a precursor to novel chiral ligands for a variety of stereoselective transformations.

Medicinal Chemistry and Drug Discovery

The tetrahydroquinoline core is a key component in compounds with a broad spectrum of pharmacological activities. Derivatives have shown potential as anticancer agents, with some exhibiting antiproliferative effects by inducing mitochondrial membrane depolarization and increasing reactive oxygen species (ROS) production in cancer cells.[5][6][7] The amino group at the 7-position provides a convenient handle for the synthesis of libraries of novel compounds to be screened for various biological activities. For instance, substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been investigated as C5a receptor antagonists.[4][8]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from data on the parent compound, 5,6,7,8-tetrahydroquinoline, and its 5-amino isomer.[9][10][11]

| Hazard Category | Recommendation | Source |

| Acute Toxicity | Harmful if swallowed. | [11] |

| Skin Corrosion/Irritation | Causes skin irritation. | [11] |

| Eye Damage/Irritation | Causes serious eye irritation/damage. | [9][11] |

| Respiratory Irritation | May cause respiratory irritation. | [11] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Ventilation: Use only outdoors or in a well-ventilated area.[9][10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

First Aid Measures

-

If Swallowed: Get medical help.[9]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[9]

-

If in Eyes: Rinse immediately with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[9]

Storage

Store in a well-ventilated place. Keep the container tightly closed and store in a locked-up area.[9]

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in asymmetric catalysis and medicinal chemistry. Its rigid scaffold and multiple points for functionalization make it an attractive starting material for the synthesis of novel ligands and pharmacologically active compounds. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, its properties and reactivity can be reasonably inferred from closely related analogs. Further research into the synthesis and applications of this compound is warranted and expected to yield valuable contributions to the fields of organic and medicinal chemistry.

References

- 5-AMINO-5,6,7,8-TETRAHYDROQUINOLINE - Safety D

- Biologically active 5,6,7,8-THQ derivatives. | Download Scientific Diagram.

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). PubMed.

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020).

- This compound | CAS 133091-81-3. Benchchem.

- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). MDPI.

- This compound - CAS:133091-81-3. Abovchem.

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Semantic Scholar.

- This compound | 133091-81-3 | C9H12N2. Appchem.

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020).

- 5,6,7,8-Tetrahydroquinolin-8-amine - Free SDS search. 3E.

- 5,6,7,8-Tetrahydroquinoline - Hazardous Agents. Haz-Map.

- 133091-81-3 | this compound. AiFChem.

- 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335. PubChem.

- 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822. PubChem.

- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). PubMed.

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022).

- 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum. ChemicalBook.

- 7-QUINOLINAMINE,5,6,7,8-TETRAHYDRO- [133091-81-3]. Chemsigma.

- 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010. PubChem.

- Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. (2019).

- In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. (2021). PubMed Central.

- Quinoline, 5,6,7,8-tetrahydro-. NIST WebBook.

- 5,6,7,8-Tetrahydroquinoline(10500-57-9)IR1. ChemicalBook.

- Quinoline, 5,6,7,8-tetrahydro-. NIST WebBook.

- Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of Cape Town.

- 5,6,7,8-Tetrahydroquinoline, 98% 100 g. Thermo Scientific Chemicals.

- 3-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one - Optional[MS (GC)] - Spectrum. SpectraBase.

Sources

- 1. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EP3463362A4 - SUBSTITUTED TETRAHYDROISOQUINOLINE COMPOUNDS USEFUL AS GPR120 AGONISTS - Google Patents [patents.google.com]

- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IL50176A - 7-aminoalkoxy-tetrahydroisoquinoline derivatives,their preparation and pharmceutical compositions containing them - Google Patents [patents.google.com]

- 6. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]

- 7. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 8. 390. Some aminotetrahydroquinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. WO2003022785A2 - Synthesis of enantiomerically pure amino-substituted fused bicyclic rings - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 5,6,7,8-Tetrahydroquinolin-7-amine: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characterization of 5,6,7,8-Tetrahydroquinolin-7-amine, a chiral tetrahydroquinoline derivative. As a versatile building block in organic synthesis and medicinal chemistry, its unambiguous structural confirmation is paramount.[1] Tetrahydroquinoline scaffolds are recognized as privileged structures in drug discovery, appearing in a wide array of biologically active compounds.[1][2] The amine functionality at the 7-position makes this molecule a valuable precursor for developing novel ligands, particularly in the field of asymmetric catalysis.[1]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a simple listing of spectral data, this guide emphasizes the rationale behind the expected signals and outlines the experimental methodologies for their acquisition and interpretation.

Molecular Structure and Key Features

This compound possesses a fused bicyclic system consisting of a pyridine ring and a cyclohexylamine moiety. The presence of a stereocenter at the C7 position means the compound is chiral and can exist as a racemic mixture or as individual enantiomers. The following sections will detail the expected spectroscopic data for this structure.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | d | 1H | H2 |

| ~7.40 | d | 1H | H4 |

| ~7.05 | dd | 1H | H3 |

| ~3.70 | m | 1H | H7 |

| ~2.80 | m | 2H | H5 |

| ~2.60 | m | 2H | H8 |

| ~2.00 | m | 1H | H6 (axial) |

| ~1.80 | m | 1H | H6 (equatorial) |

| ~1.60 | br s | 2H | NH₂ |

Interpretation and Rationale:

-

Aromatic Protons: The pyridine ring protons (H2, H3, and H4) are expected in the aromatic region (δ 7.0-8.5 ppm). H2 will be the most downfield due to its proximity to the nitrogen. The coupling patterns (d, dd) will be characteristic of a trisubstituted pyridine ring.

-

Aliphatic Protons: The protons on the saturated ring (H5, H6, H7, and H8) will appear in the upfield region (δ 1.5-4.0 ppm).

-

H7 Proton: The proton attached to the carbon bearing the amino group (H7) is expected to be a multiplet around 3.70 ppm. Its chemical shift is influenced by the electron-withdrawing effect of the nitrogen atom.

-

Methylene Protons (H5, H6, H8): These protons will appear as complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons.

-

Amine Protons: The protons of the primary amine (NH₂) will typically appear as a broad singlet. The chemical shift of this signal is variable and depends on concentration, temperature, and solvent.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~157 | C | C8a |

| ~147 | CH | C2 |

| ~137 | CH | C4 |

| ~132 | C | C4a |

| ~122 | CH | C3 |

| ~50 | CH | C7 |

| ~34 | CH₂ | C8 |

| ~29 | CH₂ | C5 |

| ~20 | CH₂ | C6 |

Interpretation and Rationale:

-

Aromatic Carbons: The carbons of the pyridine ring (C2, C3, C4, C4a, C8a) are expected in the downfield region (δ 120-160 ppm). The carbons directly attached to the nitrogen (C2 and C8a) will be the most downfield.

-

Aliphatic Carbons: The carbons of the saturated ring (C5, C6, C7, C8) will appear in the upfield region (δ 20-60 ppm).

-

C7 Carbon: The carbon bearing the amino group (C7) is expected around 50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, two bands | N-H stretch (primary amine) |

| 3050-3000 | Weak | Aromatic C-H stretch |

| 2950-2850 | Medium-Strong | Aliphatic C-H stretch |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1590-1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) |

| 1335-1250 | Medium | Aromatic C-N stretch |

| 1250-1020 | Medium | Aliphatic C-N stretch |

Interpretation and Rationale:

-

N-H Vibrations: The most characteristic peaks for a primary amine are the two N-H stretching bands in the 3400-3300 cm⁻¹ region and the N-H bending vibration between 1650-1580 cm⁻¹.[3]

-

C-H Vibrations: The spectrum will show both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1590-1450 cm⁻¹ region.

-

C-N Vibrations: The C-N stretching vibrations for both the aromatic and aliphatic portions of the molecule will be present in the fingerprint region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) would be suitable for detecting the protonated molecule [M+H]⁺.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data (EI):

-

Molecular Ion (M⁺): m/z = 148. The presence of a molecular ion peak at this m/z value would confirm the molecular formula C₉H₁₂N₂.

-

Key Fragmentation Pathways:

Figure 2: Plausible EI fragmentation pathways for this compound.

Interpretation and Rationale:

-

Loss of Amino Group: A common fragmentation for amines is the loss of the amino radical (•NH₂), which would result in a fragment at m/z 132.

-

Retro-Diels-Alder (RDA) Fragmentation: The tetrahydroquinoline ring system can undergo a retro-Diels-Alder reaction, leading to the loss of ethylene (C₂H₄) and a fragment at m/z 120.

-

Loss of HCN: Subsequent loss of hydrogen cyanide (HCN) from the pyridine-containing fragment is a common pathway for such structures, leading to a fragment at m/z 93.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The predicted data, based on established principles and data from analogous structures, serves as a robust guide for researchers. The interplay of data from these orthogonal techniques—the carbon-hydrogen framework from NMR, the functional groups from IR, and the molecular weight and fragmentation from MS—allows for an unambiguous assignment of the molecule's structure, which is a critical step in its application in research and development.

References

- Wiley-VCH. (2007).

-

MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

NIST. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. Retrieved from [Link]

-

PubMed Central. (2024, February 16). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

Sources

Discovery and history of 5,6,7,8-Tetrahydroquinolin-7-amine

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-7-amine: Synthesis, Characterization, and Potential Applications

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a prominent structural motif in a multitude of biologically active compounds and functional materials. Recognized as a "privileged structure" in medicinal chemistry, its rigid, partially saturated bicyclic framework serves as a versatile template for the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anti-ulcer, antimicrobial, and anticancer properties. This guide provides a comprehensive technical overview of a specific, yet less documented, member of this family: this compound.

While a definitive historical account of its initial discovery is not prominent in the scientific literature, its existence is confirmed by its unique CAS number (133091-81-3). This document, intended for researchers, scientists, and drug development professionals, will therefore focus on the logical synthesis, theoretical characterization, and potential applications of this compound, drawing upon established chemical principles and the well-documented chemistry of its isomers.

Part 1: Synthesis and Mechanistic Insights

The most chemically sound and efficient pathway to this compound is through the reductive amination of its corresponding ketone precursor, 5,6,7,8-tetrahydroquinolin-7-one. This two-stage process, often performed in a single pot, is a cornerstone of amine synthesis due to its high efficiency and broad applicability.

1.1: Proposed Synthetic Workflow

The overall synthetic strategy is envisioned as a two-step sequence starting from the readily available 5,6,7,8-tetrahydroquinoline:

-

Regioselective Oxidation: Conversion of 5,6,7,8-tetrahydroquinoline to the key intermediate, 5,6,7,8-tetrahydroquinolin-7-one.

-

Reductive Amination: Transformation of the ketone into the target primary amine, this compound.

The Evolving Therapeutic Landscape of Tetrahydroquinoline Derivatives: A Technical Guide to Biological Activity and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a remarkable breadth of biological activities.[1][2] This technical guide provides a comprehensive analysis of the diverse therapeutic potential of THQ derivatives, focusing on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. We delve into the molecular mechanisms underpinning these activities, present key structure-activity relationship (SAR) insights, and offer detailed experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile tetrahydroquinoline framework.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

Tetrahydroquinoline and its isoquinoline counterpart, tetrahydroisoquinoline (THIQ), are heterocyclic compounds that are fundamental to the development of new drugs.[3][4] Both naturally occurring and synthetic derivatives have demonstrated significant cytotoxic potency in various human cancer cell lines, acting through diverse mechanisms such as inducing apoptosis, inhibiting tubulin polymerization, and modulating cell signaling pathways.[3][5] The inherent bioactivity and the amenability of the THQ core to chemical modification make it an ideal starting point for the design of novel therapeutic agents targeting a wide array of diseases.[6] The versatility of this scaffold has led to the development of compounds with applications ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory agents.[2][7]

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer types through multiple mechanisms of action.[3][4][5] Their ability to induce cell cycle arrest, promote apoptosis, and interfere with key signaling pathways makes them attractive candidates for further development.

Mechanism of Action: Disrupting Cancer Cell Proliferation and Survival

The anticancer effects of THQ derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. For instance, certain tetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways in lung cancer cells.[8]

One of the key signaling pathways frequently targeted by THQ derivatives is the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[9] Some derivatives induce massive oxidative stress, disrupting cellular balance and triggering autophagy via the inhibition of this pathway.[9]

Molecular docking studies have also suggested that some of the most active quinoline compounds may act as selective regulators of KDM proteins, which are involved in epigenetic regulation and cancer development.[10]

Below is a diagram illustrating the induction of apoptosis by a tetrahydroquinoline derivative via the PI3K/AKT/mTOR pathway.

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture: Maintain the desired cancer cell line (e.g., HeLa, PC3, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well microplates at a density of 5 × 10³ cells per well. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the tetrahydroquinoline derivative in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired test concentrations.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Assay: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.

Neuroprotective Activity: Combating Neurodegenerative Diseases

Tetrahydroquinoline derivatives have shown significant promise in the development of therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's diseases. [11][12]Their neuroprotective effects are attributed to various mechanisms, including the inhibition of key enzymes and the mitigation of oxidative stress.

Acetylcholinesterase (AChE) Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. [13]Numerous studies have reported the synthesis and evaluation of THQ derivatives as potent AChE inhibitors. [14][15]Some tacrine-tetrahydroquinoline heterodimers have been shown to inhibit AChE with nanomolar potency. [13][16]

Alleviation of Oxidative Stress and Neuroinflammation

In the context of Parkinson's disease, oxidative stress and neuroinflammation are key contributors to neuronal damage. [12]Certain hydroxylated THQ derivatives have demonstrated the ability to alleviate oxidative stress and NF-κB-mediated inflammation in animal models of Parkinson's disease. [12]These compounds can enhance the antioxidant defense system, normalize chaperone activity, and suppress apoptosis in neuronal cells. [17][18] The neuroprotective mechanism of a hydroxylated THQ derivative is depicted below:

Caption: Neuroprotective mechanism of a hydroxylated THQ derivative.

Antimicrobial and Anti-inflammatory Activities

Antimicrobial Potential

The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics. [19]Tetrahydroquinoline derivatives have demonstrated activity against a range of pathogens, including multidrug-resistant Gram-positive bacteria. [20]Some tricyclic THQ derivatives have been identified as promising antibacterial agents that target the β subunit of bacterial type II topoisomerases, a mechanism distinct from that of fluoroquinolones. [21]

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Tetrahydroquinoline derivatives have been investigated for their anti-inflammatory effects. [22][23]Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [24]Additionally, some compounds can significantly decrease the production of inflammatory mediators such as prostaglandin E2 (PGE-2), tumor necrosis factor-alpha (TNF-ɑ), and interleukin-6 (IL-6). [24]

Synthesis and Future Perspectives

The Povarov reaction is a widely used and efficient method for the synthesis of tetrahydroquinolines. [14]This multicomponent reaction allows for the facile creation of a diverse library of THQ derivatives for biological screening.

The vast chemical space and diverse biological activities of tetrahydroquinoline derivatives underscore their continued importance in drug discovery. Future research should focus on optimizing the potency and selectivity of these compounds through detailed structure-activity relationship studies and computational modeling. Furthermore, exploring novel therapeutic targets and combination therapies will be crucial in realizing the full clinical potential of this remarkable scaffold.

References

- Maciejewska, N., Olszewski, M., Witkowska, M., et al. (2022).

- Natural Product Research. (2024). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Taylor & Francis Online.

- Yadav, P., Kumar, A., Althagafi, I., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science.

- Gutiérrez, M., Arévalo, B., Valdes, F., et al. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.

- International Journal of Pharmaceutical Research & Allied Sciences. (2016). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

- Yadav, P., Kumar, A., Althagafi, I., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science.

- New Journal of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry.

- Faheem, Singh, A., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Yadav, P., Kumar, A., Althagafi, I., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed.

- Chavan, P. N., Pansare, D. N., Jadhav, S. L., & Sayyed, M. J. (2019). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives.

- Yadav, P., Kumar, A., Althagafi, I., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.

- Ryczkowska, M., Maciejewska, N., Olszewski, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.

- Al-Abdullah, E. S., Al-Dies, A. M., & Ghabbour, H. A. (2014). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. PubMed.

- Tan, J. S. L., Lee, B., & Cheah, P. S. (2022). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Ageing Research Reviews.

- BenchChem. (2024). The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- Jordaan, M. A., Ebenezer, O., & Singh, P. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.

- Journal of Organic and Pharmaceutical Chemistry. (2023).

- Valdes, F., Arevalo, B., Gutierrez, M., et al. (2016). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors.

- Ip, F. C. F., Fu, G., Yang, F., et al. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. European Journal of Medicinal Chemistry.

- ResearchGate. (2020).

- Faheem, Singh, A., & Singh, P. (2022). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery.

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, M. A., & Aboul-Enein, M. N. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry.

- BenchChem. (2025). The Untapped Potential of 3,4-Dihydroisoquinoline Scaffolds in Neuroprotection: A Technical Overview.

- Plotnikov, E., Lin, V., Zharikova, G., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI.

- Plotnikov, E., Lin, V., Zharikova, G., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research.

- Plotnikov, E., Zharikova, G., Tikhonov, A., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie.

- Xi'an Jiaotong-Liverpool University. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice.

- ResearchGate. (2017). Tricyclic Tetrahydroquinoline Antibacterial Agents.

- Oguz, E., et al. (2025). Design, Synthesis, and AChE Inhibition of 4-Amino-tetrahydroquinoline Derivatives: Molecular Docking and Biological Evaluation.

- Al-Warhi, T., El-Gamal, K., Al-Sha'er, M. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of Ovarian Research.

- Yuan, G., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases.

- ResearchGate. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.

- Chen, S., & Tang, G. (2012). Biosynthesis of Tetrahydroisoquinoline Antibiotics. Current Topics in Medicinal Chemistry.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022).

- Payne, M., Bottomley, A. L., Och, A., et al. (2022). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Bioorganic & Medicinal Chemistry.

- Sharma, D., Kumar, A., & Singh, R. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics.

- Singh, S., Kumar, R., & Singh, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ajrconline.org [ajrconline.org]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]

- 13. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmissio… [ouci.dntb.gov.ua]

- 17. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-7-amine and its Analogs: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydroquinoline core is a well-established privileged scaffold in medicinal chemistry, forming the basis of a multitude of biologically active compounds. This technical guide provides a comprehensive review of 5,6,7,8-tetrahydroquinolin-7-amine and its analogs, with a particular focus on their synthesis, chemical properties, and burgeoning role in drug development. We will delve into the structure-activity relationships (SAR) of these compounds, primarily as antagonists of the C5a and CXCR4 receptors, two G-protein coupled receptors (GPCRs) critically involved in inflammatory and immunological responses. This guide will further provide detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents, supported by visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and application in a research setting.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, celebrated for its diverse pharmacological activities.[1] This partially saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Derivatives of tetrahydroquinoline have demonstrated a broad spectrum of therapeutic potential, including anti-cancer, anti-inflammatory, anti-diabetic, and antimicrobial activities.[2][3]

Among the various isomers, this compound serves as a versatile building block for the synthesis of novel therapeutic agents.[4] Its chiral nature and the presence of a primary amine group offer opportunities for a wide range of chemical modifications, allowing for the fine-tuning of pharmacological properties. This guide will specifically explore the burgeoning potential of this compound and its analogs as modulators of key inflammatory and immune pathways.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound can be approached through a multi-step sequence, primarily involving the construction of the tetrahydroquinoline core followed by the introduction of the amine functionality. A plausible and commonly employed strategy involves the synthesis of the ketone precursor, 5,6,7,8-tetrahydroquinolin-7-one, followed by reductive amination.

Synthesis of the Ketone Precursor: 5,6,7,8-Tetrahydroquinolin-7-one

A more direct, albeit challenging, approach would involve the regioselective oxidation of 5,6,7,8-tetrahydroquinoline. However, controlling the position of oxidation on the saturated ring can be difficult. A more reliable method involves the synthesis of a pre-functionalized precursor.

Conceptual Experimental Protocol for 5,6,7,8-Tetrahydroquinolin-7-one Synthesis:

A potential synthetic route, adapted from similar transformations, is outlined below. This should be considered a conceptual workflow and would require optimization and validation in a laboratory setting.

Caption: Conceptual workflow for the synthesis of the ketone precursor.

Reductive Amination: From Ketone to Amine

Once 5,6,7,8-tetrahydroquinolin-7-one is obtained, the introduction of the amine group at the 7-position can be achieved through reductive amination. This is a robust and widely used method for the synthesis of amines from carbonyl compounds. The process typically involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Detailed Experimental Protocol: Reductive Amination of 5,6,7,8-Tetrahydroquinolin-7-one

The following protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

-

5,6,7,8-Tetrahydroquinolin-7-one

-

Ammonia (e.g., as a solution in methanol or ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3))

-

Anhydrous methanol or ethanol

-

Glacial acetic acid (optional, as a catalyst)

-

Dichloromethane or other suitable organic solvent for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6,7,8-tetrahydroquinolin-7-one (1 equivalent) in anhydrous methanol.

-

Amine Source Addition: Add a solution of ammonia in methanol (e.g., 7N, 10-20 equivalents) or ammonium acetate (5-10 equivalents) to the flask. If using ammonium acetate, a small amount of glacial acetic acid can be added to catalyze imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add the reducing agent (e.g., NaBH3CN, 1.5-2 equivalents) portion-wise. Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Therapeutic Applications: Targeting C5a and CXCR4 Receptors

Analogs of this compound have emerged as potent antagonists of two key GPCRs: the C5a receptor (C5aR) and the C-X-C chemokine receptor type 4 (CXCR4). Both receptors play pivotal roles in inflammatory and immune responses, making them attractive targets for the development of novel therapeutics.

C5a Receptor (C5aR) Antagonism

The complement component 5a (C5a) is a potent pro-inflammatory mediator generated during complement activation.[7] It binds to its receptor, C5aR, which is primarily expressed on myeloid cells such as neutrophils and macrophages, triggering a cascade of inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species.[7] Dysregulation of the C5a/C5aR axis is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, sepsis, and inflammatory bowel disease.[8] Therefore, the development of C5aR antagonists is a promising therapeutic strategy.

Several studies have reported the discovery of 5,6,7,8-tetrahydroquinoline derivatives as potent C5aR antagonists.[2][9]

CXCR4 Receptor Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), are key regulators of hematopoietic stem cell homing, lymphocyte trafficking, and angiogenesis.[10] The CXCL12/CXCR4 axis is also critically involved in the pathogenesis of numerous diseases, including HIV entry into T-cells, cancer metastasis, and autoimmune disorders like rheumatoid arthritis.[11] Consequently, CXCR4 antagonists have significant therapeutic potential.

Derivatives of the tetrahydroquinoline scaffold have been identified as potent CXCR4 antagonists.[12]

Structure-Activity Relationship (SAR) Studies

The development of potent and selective this compound analogs as C5aR and CXCR4 antagonists has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically explore how modifications to different parts of the molecule affect its biological activity.

Table 1: Representative SAR Data for Tetrahydroquinoline-based GPCR Antagonists

| Compound ID | Scaffold Position of Amine | Target Receptor | Modification | IC50/Ki (nM) | Reference |

| Analog A | 5-amino | C5aR | 2-(4-Chlorophenyl) | 10 | [13] |

| Analog B | 5-amino | C5aR | 2-(4-Trifluoromethylphenyl) | 8 | [13] |

| Analog C | 8-amino | CXCR4 | N-Benzyl | 580 | [13] |

| Analog D | 8-amino | CXCR4 | N-(Pyridin-2-yl)methyl | 2 | [12] |

Disclaimer: The data in this table is representative and intended to illustrate SAR trends. Specific values may vary depending on the assay conditions.

Key SAR Insights:

-

Substitution on the Pyridine Ring: For C5aR antagonists, substitution at the 2-position of the tetrahydroquinoline ring with an aryl group is often crucial for high-affinity binding.[2]

-

Substitution on the Amino Group: For CXCR4 antagonists, the nature of the substituent on the amino group dramatically influences potency. The introduction of a pyridin-2-ylmethyl group, for example, can lead to a significant increase in activity compared to a simple benzyl group.[12][13]

-

Stereochemistry: The stereochemistry at the chiral center bearing the amine group can have a profound impact on biological activity, highlighting the importance of stereoselective synthesis and evaluation of individual enantiomers.

Biological Evaluation: Key Experimental Protocols

The biological evaluation of this compound analogs as C5aR and CXCR4 antagonists involves a series of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound to its target receptor. It involves a competition experiment between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Experimental Protocol: CXCR4 Radioligand Binding Assay

Materials:

-

Membrane preparations from cells expressing human CXCR4.

-

Radiolabeled CXCR4 ligand (e.g., [¹²⁵I]SDF-1α).

-

Unlabeled test compound (this compound analog).

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of unlabeled SDF-1α or AMD3100).

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethylenimine).

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 4°C to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Simplified C5a receptor signaling cascade.

CXCR4 Signaling Pathway

Similar to C5aR, CXCR4 is a Gi-coupled receptor. Binding of CXCL12 initiates a conformational change in CXCR4, leading to the activation of multiple downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. These pathways are integral to cell proliferation, survival, and migration. [1][11]

Caption: Overview of the CXCR4 signaling network.

Conclusion and Future Directions

This compound and its analogs represent a highly promising class of compounds with significant therapeutic potential, particularly as antagonists of the C5a and CXCR4 receptors. The versatile nature of the tetrahydroquinoline scaffold allows for extensive chemical modification, enabling the development of potent and selective modulators of these key GPCRs.

Future research in this area should focus on several key aspects:

-

Development of Stereoselective Syntheses: The development of efficient and scalable stereoselective synthetic routes to access enantiomerically pure 7-amino-tetrahydroquinoline analogs is crucial for elucidating the precise stereochemical requirements for optimal receptor binding and functional activity.

-

Expansion of SAR Studies: Further exploration of the chemical space around the this compound core is warranted to identify novel analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Evaluation: Promising lead compounds identified from in vitro studies should be advanced to in vivo models of inflammatory diseases and cancer to validate their therapeutic efficacy and safety profiles.

-

Exploration of Other Targets: While this guide has focused on C5aR and CXCR4, the privileged nature of the tetrahydroquinoline scaffold suggests that its derivatives may interact with other biological targets. Screening of these compounds against a broader range of receptors and enzymes could uncover new therapeutic opportunities.

References

-

Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

-

A Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinoline Antagonists. Benchchem.

-

Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

-

The CXCL12 (SDF-1)/CXCR4 Pathway in Cancer. Cancer Research.

-

The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Immunology.

-

Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules.

-

Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ResearchGate.

-

Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters.

-

This compound | CAS 133091-81-3. Benchchem.

-

Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed.

-

Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules.

-

C5a receptor signaling. ResearchGate.

-

Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. ResearchGate.

-

Small Molecule Inhibitors of CXCR4. Pharmaceuticals.

-

Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity. International Journal of Molecular Sciences.

-

(PDF) One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. ResearchGate.

-

C5a receptor antagonists. Current Pharmaceutical Design.

-

Function, structure and therapeutic potential of complement C5a receptors. British Journal of Pharmacology.

-

Discovery of Bis-Imidazoline Derivatives as New CXCR4 Ligands. Molecules.

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal.

-

This compound. Benchchem.

-

Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.

Sources

- 1. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Importance of Chirality in the Tetrahydroquinoline Scaffold

An In-Depth Technical Guide to the Chiral Properties of 5,6,7,8-Tetrahydroquinolin-7-amine: Synthesis, Resolution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active alkaloids and synthetic pharmaceuticals.[1] Its rigid, bicyclic framework provides a valuable three-dimensional architecture for precise interaction with biological targets. Within this important class of molecules, this compound represents a key chiral building block. The amine functionality at the C-7 position introduces a stereogenic center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers.

The significance of chirality in drug design is paramount. The spatial arrangement of atoms can dramatically alter a molecule's pharmacological profile, with different enantiomers often exhibiting distinct potency, selectivity, toxicity, or metabolic pathways. Regulatory bodies, including the FDA, mandate the investigation of individual enantiomers' pharmacological properties to ensure drug safety and efficacy.[2][3]

While research on the 7-amino isomer is emerging, its strategic value can be inferred from its close analog, (S)-5,6,7,8-tetrahydroquinolin-8-amine, which is a privileged scaffold for developing potent CXCR4 antagonists—agents that can inhibit cancer progression and HIV entry.[2] Furthermore, chiral amino-tetrahydroquinolines serve as highly effective ligands in asymmetric catalysis, enabling the synthesis of other valuable chiral molecules.[4] This guide provides a comprehensive technical overview of the synthesis, resolution, and analysis of the enantiomers of this compound, offering field-proven insights for its application in research and drug development.

Part 1: Accessing Enantiopurity: Synthesis and Resolution Strategies

Obtaining enantiomerically pure this compound is the critical first step for any meaningful pharmacological or catalytic study. The two primary strategies to achieve this are direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: A Direct Approach

Asymmetric synthesis aims to create a single enantiomer directly. For chiral amines, a leading strategy is the catalytic asymmetric reduction of a prochiral ketone precursor, in this case, 5,6,7,8-tetrahydroquinolin-7-one. This transformation is typically achieved using a chiral catalyst, often a transition metal complex (like Ruthenium or Rhodium) coordinated to a chiral ligand. The catalyst creates a chiral environment, forcing the hydride to add to one face of the ketone preferentially, leading to an excess of one amine enantiomer.

Other advanced methods for synthesizing chiral tetrahydroquinolines include enantioselective aza-Michael reactions and Povarov reactions catalyzed by chiral Brønsted acids or metal complexes.[5][6][7][8]

Caption: Asymmetric reduction of a prochiral ketone to a chiral amine.

Chiral Resolution: Separating a Racemic Mixture

While asymmetric synthesis is elegant, chiral resolution often provides a more pragmatic and scalable approach. This involves preparing the racemic amine and then separating the enantiomers.

This powerful technique leverages the high stereoselectivity of enzymes. A common and highly effective strategy for amines like this involves the resolution of a stable alcohol precursor, (±)-5,6,7,8-tetrahydroquinolin-7-ol. The enzyme Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is used to selectively acylate one enantiomer, leaving the other unreacted.[9] The resulting ester and the unreacted alcohol have different chemical properties and are easily separated by standard column chromatography. The separated enantiomers of the alcohol can then be converted to the corresponding amines with high stereochemical fidelity.

Detailed Protocol: EKR of (±)-5,6,7,8-Tetrahydroquinolin-7-ol and Conversion to Amine

-

Enzymatic Acylation:

-

To a solution of racemic (±)-5,6,7,8-tetrahydroquinolin-7-ol (1 equivalent) in anhydrous diisopropyl ether, add 4Å molecular sieves and vinyl acetate (5 equivalents) as the acyl donor.

-

Add immobilized Candida antarctica Lipase B (e.g., Novozym® 435, ~0.5 eq by weight).

-

Stir the mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by chiral HPLC until ~50% conversion is reached.[4] The goal is to perfectly balance yield and enantiomeric excess (ee) of the remaining alcohol.

-

Filter off the enzyme and molecular sieves through a pad of Celite® and concentrate the filtrate.

-

Separate the resulting ester (e.g., (R)-acetate) from the unreacted alcohol (e.g., (S)-ol) using silica gel column chromatography.

-

-

Conversion to Chiral Amines (Example via Mesylation/Azidation):

-

Step A (Mesylation): Dissolve the separated alcohol enantiomer (e.g., (S)-ol) in dichloromethane (CH₂Cl₂) at 0 °C. Add triethylamine (NEt₃) followed by methanesulfonyl chloride (MsCl). Stir until the reaction is complete (TLC monitoring). This converts the hydroxyl group into a good leaving group (mesylate).

-

Step B (Azide Displacement): To the mesylate solution (or isolated mesylate dissolved in DMF), add sodium azide (NaN₃). Heat the reaction (e.g., 80 °C) to facilitate the Sₙ2 displacement of the mesylate by the azide. This step proceeds with inversion of stereochemistry.

-

Step C (Reduction): Reduce the resulting azide to the primary amine. Common methods include catalytic hydrogenation (H₂, Pd/C) or reduction with lithium aluminum hydride (LiAlH₄). This step preserves the stereochemistry established in the previous step.

-

Following this sequence, the (S)-ol is converted to the (R)-amine, and the (R)-ol (obtained after hydrolysis of the acetate) is converted to the (S)-amine.

-

Caption: Workflow for EKR of a precursor and conversion to the amine.

This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (S)-mandelic acid). This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a given solvent system. Once a single diastereomer is isolated in crystalline form, the chiral acid can be removed by treatment with a base to liberate the enantiomerically pure amine.

Part 2: The Analyst's Toolkit: Chiral Chromatography

Whether for monitoring reaction progress, determining enantiomeric excess, or purifying multigram quantities, chiral chromatography is the definitive analytical tool. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two leading techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC on a chiral stationary phase (CSP) is the gold standard for determining enantiomeric purity. Polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose or amylose, are exceptionally effective for a broad range of chiral compounds, including amines.[10]

Causality in Method Development:

-

Stationary Phase: Columns like Chiralpak® AD or Chiralcel® OD are excellent starting points, as their chiral pockets and grooves provide the necessary stereospecific interactions (hydrogen bonds, π-π stacking, dipole-dipole) for separation.[10]

-

Mobile Phase: For basic amines, normal-phase chromatography (e.g., hexane/alcohol) is typically most effective. The choice of alcohol modifier (isopropanol vs. ethanol) can dramatically alter selectivity.

-

Additive: A critical parameter for amines is the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[11] This additive acts as a competitor for highly active sites on the silica surface, preventing peak tailing and significantly improving peak shape and resolution.

Protocol: Analytical Chiral HPLC Method Development

-

Column Selection: Begin with a Chiralpak® AD-H and a Chiralcel® OD-H column (4.6 x 250 mm, 5 µm).

-

Initial Screening:

-

Prepare two primary mobile phases: (A) 90:10 (v/v) n-hexane/isopropanol + 0.1% DEA and (B) 90:10 (v/v) n-hexane/ethanol + 0.1% DEA.

-

Screen the racemic compound on both columns with both mobile phases at a flow rate of 1.0 mL/min.

-

Use UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

-

Optimization:

-

If separation is observed, optimize the resolution by adjusting the percentage of the alcohol modifier. Reducing the alcohol content generally increases retention time and can improve resolution.

-

Adjust the flow rate; lower flow rates can sometimes improve resolution by enhancing mass transfer kinetics.[11]

-

Varying the column temperature can also be explored, as chiral recognition is a thermodynamic process.[11]

-

| Parameter | Typical Conditions for this compound | Rationale |

| Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) | Proven efficacy for aromatic amines. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v) | Balances retention and resolution; DEA ensures sharp peaks. |

| Flow Rate | 1.0 mL/min | Standard analytical flow for good efficiency. |

| Temperature | 25 °C | Ambient temperature is a good starting point. |

| Detection | UV at 254 nm | Common wavelength for aromatic systems. |

| Expected tR (Enan. 1) | ~8.5 min | Illustrative retention time. |